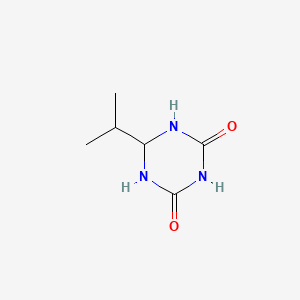

6-Propan-2-yl-1,3,5-triazinane-2,4-dione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25113-45-5 |

|---|---|

Molekularformel |

C6H11N3O2 |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

6-propan-2-yl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C6H11N3O2/c1-3(2)4-7-5(10)9-6(11)8-4/h3-4H,1-2H3,(H3,7,8,9,10,11) |

InChI-Schlüssel |

PIICOOXZEZMWHG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1NC(=O)NC(=O)N1 |

Herkunft des Produkts |

United States |

Nomenclature, Classification, and Fundamental Structural Attributes of 6 Propan 2 Yl 1,3,5 Triazinane 2,4 Dione

Systematic IUPAC Nomenclature and Related Naming Conventions

The formal identification of a chemical compound is fundamentally rooted in its systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the systematic IUPAC name is 6-Propan-2-yl-1,3,5-triazinane-2,4-dione .

This name is derived by identifying the parent heterocycle, a saturated six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, which is termed "1,3,5-triazinane". nih.gov The suffix "-dione" indicates the presence of two carbonyl groups (=O) at positions 2 and 4 of this ring. Finally, the substituent attached to the carbon atom at position 6 is an isopropyl group, systematically named "propan-2-yl".

Alternative names or synonyms for this compound are not widely documented in scientific literature, largely due to its specific and relatively uncommon substitution pattern. However, related structures may be referred to using semi-systematic names such as 6-isopropyl-s-triazine-2,4(1H,3H)-dione, where "s-triazine" denotes the symmetric 1,3,5-triazine (B166579) ring. wikipedia.org

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Common/Related | 6-isopropyl-s-triazine-2,4(1H,3H)-dione |

Chemical Classification within Cyclic Urea (B33335) Derivatives and Heteroalicyclic Compounds

From a classification standpoint, this compound belongs to two principal categories of organic compounds:

Heteroalicyclic Compounds: The core of the molecule is a "heteroalicyclic" ring. This classification arises from its cyclic ("alicyclic") and non-aromatic nature, combined with the presence of heteroatoms (in this case, three nitrogen atoms) within the ring structure. wikipedia.org The "triazinane" part of the name specifically points to a six-membered ring with three nitrogen atoms.

Cyclic Urea Derivatives: The presence of the N-C(=O)-N moiety within the ring system means the compound can be considered a derivative of urea. Specifically, the -NH-CO-NH-CO- substructure forms a cyclic di-urea system. This functional group arrangement is critical to the chemical reactivity and properties of the molecule.

The compound can be further classified as a derivative of 1,3,5-triazine, a class of nitrogen-containing heterocycles known for a wide array of applications. researchgate.net

| Classification Category | Basis for Classification |

| Heteroalicyclic Compound | Contains a non-aromatic ring with heteroatoms (nitrogen). |

| Cyclic Urea Derivative | Contains one or more urea functional groups within a cyclic structure. |

| 1,3,5-Triazine Derivative | Based on the 1,3,5-triazine core structure. researchgate.net |

Fundamental Ring System Topology and Substituent Connectivity

The fundamental structure of this compound is composed of a six-membered 1,3,5-triazinane (B94176) ring. This ring consists of an alternating sequence of three nitrogen atoms and three carbon atoms.

The connectivity of the functional groups is as follows:

Carbonyl Groups: Two carbonyl groups are attached to the carbon atoms at positions 2 and 4 of the triazinane ring.

Isopropyl Group: An isopropyl group, -CH(CH₃)₂, is attached to the carbon atom at position 6 of the ring.

Hydrogen Atoms: The nitrogen atoms at positions 1, 3, and 5, and the carbon atom at position 6 are also bonded to hydrogen atoms to satisfy their valency, assuming no further substitution.

The resulting structure is a saturated heterocyclic system with a distinct arrangement of substituents that dictates its three-dimensional shape and chemical behavior.

Stereochemical Considerations and Chiral Information

A key structural feature of this compound is the presence of a stereocenter. The carbon atom at position 6 of the triazinane ring is bonded to four different groups:

A nitrogen atom (N1) of the ring.

Another nitrogen atom (N5) of the ring.

A hydrogen atom.

An isopropyl group.

Due to this arrangement, the C6 carbon is a chiral center. Consequently, the compound can exist as a pair of enantiomers, (R)-6-propan-2-yl-1,3,5-triazinane-2,4-dione and (S)-6-propan-2-yl-1,3,5-triazinane-2,4-dione. These enantiomers are non-superimposable mirror images of each other and would be expected to rotate plane-polarized light in opposite directions. Unless a stereospecific synthesis is employed or a chiral separation is performed, the compound would typically be produced as a racemic mixture of both enantiomers. The specific stereochemistry can have significant implications for the biological activity of such molecules.

Tautomeric Equilibria and Isomeric Forms of this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org For this compound, several tautomeric forms are possible due to the presence of amide and ketone functional groups. The principal tautomerism at play is the keto-enol and amide-imidic acid type.

The primary form, as named, is the dione (B5365651) form. However, it can exist in equilibrium with its enol and imidic acid tautomers.

Theoretical Predictions of Dominant Tautomers

Theoretical studies on related dione systems, such as 1,3-diones, often show that the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. stackexchange.com In the case of this compound, the following tautomeric equilibria can be predicted:

Keto-Enol Tautomerism: A proton can migrate from a nitrogen atom to an adjacent carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond. For example, the carbonyl at C2 could enolize to form a hydroxyl group, creating a C=N double bond within the ring.

Amide-Imidic Acid Tautomerism: The amide linkages (-NH-C=O) can tautomerize to their imidic acid forms (-N=C-OH).

Computational studies on similar heterocyclic systems often indicate that the diketo form is the most stable in the gas phase and in nonpolar solvents. However, the relative stability of tautomers can be influenced by the solvent's polarity and its ability to participate in hydrogen bonding. Polar solvents can stabilize the more polar tautomers. For some related triazine structures, the imino tautomer has been unexpectedly found to be the dominant form in the solid state. nih.gov

Experimental Evidence for Tautomeric Structures

Advanced Synthetic Methodologies for 6 Propan 2 Yl 1,3,5 Triazinane 2,4 Dione

Cyclocondensation Approaches

Cyclocondensation reactions represent a direct and efficient route to the 1,3,5-triazinane-2,4-dione (B1200504) core. These methods typically involve the formation of the heterocyclic ring in a single synthetic operation from three or more components or through the cyclization of a pre-assembled open-chain precursor.

Multicomponent Reactions Involving Isopropylamine (B41738), Formaldehyde (B43269), and Urea (B33335)/Urea Derivatives

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. The synthesis of 6-Propan-2-yl-1,3,5-triazinane-2,4-dione is theoretically achievable through the condensation of isopropylamine, formaldehyde, and urea or its derivatives. This approach leverages the formation of multiple carbon-nitrogen bonds in a tandem process. While specific literature on this exact combination is scarce, the general principles of MCRs for similar triazine derivatives are well-established. nih.govnih.govfrontiersin.org

In a typical solvent-based approach, the choice of solvent can significantly influence reaction rates and yields. Protic solvents like ethanol (B145695) or water can facilitate the reaction by stabilizing intermediates and participating in proton transfer steps. The reaction of an amine, an aldehyde, and a urea-type component often proceeds under mild heating. Optimization of such a protocol for the synthesis of this compound would involve screening various solvents, catalysts (both acidic and basic), reaction temperatures, and stoichiometry of the reactants. For instance, acid catalysis can be employed to activate the formaldehyde for nucleophilic attack by the amine and urea. nih.gov The use of different solvents can also control the outcome of cycloaddition reactions, as seen in the synthesis of other nitrogen-containing heterocycles. rsc.org

Table 1: Hypothetical Solvent-Based Multicomponent Synthesis Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Ethanol, Methanol (B129727), Water, Acetonitrile | Varying polarity to optimize solubility and reaction rate. |

| Catalyst | p-Toluenesulfonic acid, Acetic acid, Triethylamine | Acid or base catalysis to promote condensation steps. |

| Temperature | Room Temperature to 80 °C | To provide sufficient energy for reaction without decomposition. |

| Reactants | Isopropylamine, Formaldehyde, Urea | Stoichiometric or slight excess of one component to drive equilibrium. |

Solvent-free or neat reaction conditions are gaining prominence as a green chemistry approach, often leading to higher yields, shorter reaction times, and easier product purification. nih.govresearchgate.net These reactions can be promoted by microwave irradiation or conventional heating. researchgate.net For the synthesis of this compound, a solvent-free mixture of isopropylamine, paraformaldehyde (a solid source of formaldehyde), and urea could be heated to induce condensation and cyclization. The use of a solid support like silica (B1680970) gel or a phase transfer catalyst might further enhance the reaction efficiency under solvent-free conditions. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Solvent-Based | Good temperature control, suitable for a wide range of reactants. | Solvent waste, often requires longer reaction times, purification can be complex. |

| Solvent-Free | Environmentally friendly, potentially higher yields, faster reactions. | Potential for localized overheating, may not be suitable for all reactants. |

Utilization of Pre-Formed Building Blocks and Subsequent Cyclization

An alternative to a one-pot multicomponent reaction is the use of pre-formed building blocks that are then cyclized. This strategy allows for more control over the final structure. For the target molecule, this could involve the initial reaction of isopropylamine with formaldehyde to form an imine or a more complex adduct, which is then reacted with urea. Alternatively, urea and formaldehyde can be pre-reacted to form a methylolurea derivative, which is subsequently condensed with isopropylamine. This approach is analogous to the synthesis of other substituted triazines where cyanuric chloride is sequentially functionalized with different nucleophiles. nih.govnih.govresearchgate.net

Stepwise Synthesis Pathways

Stepwise synthesis provides a more controlled, albeit potentially longer, route to the desired product. This methodology focuses on the deliberate construction and isolation of key intermediates before the final ring-closing step.

Synthesis of Key Linear Intermediates

A plausible stepwise synthesis of this compound would involve the initial synthesis of a linear urea-containing precursor. For example, the reaction of isopropyl isocyanate with ammonia (B1221849) would yield N-isopropylurea. This intermediate could then be sequentially reacted with formaldehyde and ammonia or another amine to build the final heterocyclic ring.

Another key linear intermediate could be formed by the reaction of isopropylamine with two equivalents of a formaldehyde-urea adduct. The general strategy in multi-step synthesis involves breaking down the target molecule into simpler, readily available starting materials and planning the sequence of reactions accordingly. youtube.com While the specific linear precursors for this compound are not extensively documented, the synthesis of related structures often involves the formation of substituted biurets or other poly-urea chains which then undergo intramolecular cyclization.

The synthesis of related triazine structures, such as pyrazolo[3,4-d] nih.govnih.govnih.govtriazines, has been achieved through a five-step sequence involving the formation and subsequent cyclization of a triazene (B1217601) intermediate. beilstein-journals.org This highlights the utility of stepwise approaches for constructing complex heterocyclic systems.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isopropylamine |

| Formaldehyde |

| Urea |

| Paraformaldehyde |

| Ethanol |

| Water |

| Acetonitrile |

| p-Toluenesulfonic acid |

| Acetic acid |

| Triethylamine |

| Cyanuric chloride |

| N-isopropylurea |

| Isopropyl isocyanate |

| Ammonia |

Ring-Closing Reactions and Bond Formation Strategies

The fundamental approach to constructing the 1,3,5-triazinane-2,4-dione scaffold involves the cyclocondensation of urea or its derivatives with an appropriate aldehyde, in this case, isobutyraldehyde (B47883). This reaction typically proceeds through the formation of intermediate N-substituted ureas, which then undergo an intramolecular cyclization to form the stable six-membered ring.

One of the primary strategies involves the acid-catalyzed reaction of two equivalents of urea with one equivalent of isobutyraldehyde. The reaction mechanism likely begins with the protonation of the carbonyl group of isobutyraldehyde, which increases its electrophilicity and facilitates nucleophilic attack by the amino group of urea. This is followed by a series of condensation and addition steps, ultimately leading to the formation of the triazinane ring. A key bond formation in this process is the creation of two new carbon-nitrogen bonds and one new carbon-carbon bond within the heterocyclic ring.

Another plausible strategy is a stepwise approach, where an N-substituted urea is first synthesized and then cyclized with an aldehyde. For instance, a pre-formed N-isopropylurea could potentially react with formaldehyde or another suitable one-carbon unit in a ring-closing reaction to yield the desired product. However, the direct three-component condensation of urea and isobutyraldehyde is often more atom-economical.

The table below summarizes potential ring-closing strategies for the synthesis of this compound.

| Strategy | Reactants | Key Intermediates | Bond Formations |

| One-Pot Three-Component Reaction | Urea (2 equiv.), Isobutyraldehyde (1 equiv.) | N-(1-hydroxy-2-methylpropyl)urea, N,N'-(2-methylpropane-1,1-diyl)diurea | 2 x C-N, 1 x C-C |

| Stepwise Synthesis | N-Isopropylurea, Formaldehyde | N-(hydroxymethyl)-N'-isopropylurea | 1 x C-N, 1 x C-C |

These strategies can be influenced by various factors such as reaction conditions, stoichiometry of reactants, and the presence of catalysts, which are discussed in the following sections.

Catalytic Enhancement in the Synthesis of this compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of the synthesis of this compound. Various catalytic systems, including acid catalysis, organocatalysis, and heterogeneous catalysis, have been explored for the synthesis of related heterocyclic structures and can be applied to the target molecule.

Acid catalysis is a cornerstone in the synthesis of triazinane derivatives. Both Brønsted and Lewis acids can be employed to promote the key condensation and cyclization steps.

Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used to catalyze the reaction between ureas and aldehydes. google.com The proton from the Brønsted acid activates the carbonyl group of isobutyraldehyde, making it more susceptible to nucleophilic attack by the weakly basic amino groups of urea. This activation lowers the energy barrier for the initial condensation step and subsequent cyclization. The choice of acid and its concentration can significantly impact the reaction rate and yield. For instance, strong acids are often used in the condensation of urea, formaldehyde, and isobutyraldehyde to produce related resinous products. google.com

Lewis Acids: Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃), can also effectively catalyze the formation of the triazinane ring. Lewis acids coordinate to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This approach can sometimes offer better selectivity and milder reaction conditions compared to Brønsted acids. For example, zinc chloride has been reported to catalyze the cyclization of acyclic ureido-benzoate esters to form quinazolinediones, a related heterocyclic system. researchgate.net A similar catalytic activity can be anticipated in the synthesis of this compound.

The following table provides a comparative overview of Brønsted and Lewis acid catalysts for this synthesis.

| Catalyst Type | Examples | Mechanism of Action | Potential Advantages |

| Brønsted Acid | H₂SO₄, HCl, p-TSA | Protonation of the aldehyde carbonyl group | Readily available, low cost |

| Lewis Acid | ZnCl₂, AlCl₃, BF₃ | Coordination to the aldehyde carbonyl oxygen | Milder reaction conditions, potentially higher selectivity |

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering green and highly selective alternatives to traditional metal-based or harsh acid/base catalysis.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations. For the synthesis of nitrogen-containing heterocycles, N-heterocyclic carbenes (NHCs) have shown significant promise. nih.gov In the context of synthesizing this compound, a chiral NHC could potentially catalyze the asymmetric condensation of urea and isobutyraldehyde, leading to enantiomerically enriched products. The mechanism would likely involve the formation of a Breslow intermediate from the aldehyde and the NHC, which then reacts with urea in a stereocontrolled manner. While specific applications to this triazinane-dione are not yet widely reported, the versatility of NHC catalysis suggests it as a promising avenue for future research. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. While the direct biocatalytic synthesis of this compound is not yet established, the use of enzymes for the synthesis of other heterocycles is well-documented. nih.govproquest.comresearchgate.netacs.orgresearchgate.net For instance, lipases have been used to catalyze Mannich-type reactions for the synthesis of heterocyclic bases. nih.gov It is conceivable that engineered enzymes, such as cyclases or synthases, could be developed to catalyze the specific cyclocondensation of urea and isobutyraldehyde. This approach would offer a highly sustainable and stereoselective route to the target molecule.

| Catalytic Approach | Potential Catalysts | Key Advantages | Current Status for Target Molecule |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, potential for asymmetry | Exploratory |

| Biocatalysis | Engineered Cyclases/Synthases | High selectivity, mild conditions, green | Hypothetical/Future Prospect |

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, aligning well with the principles of green chemistry. wikipedia.org For the synthesis of this compound, solid acid catalysts and supported metal catalysts could be employed.

Solid acid catalysts, such as zeolites, clays (B1170129), and sulfonic acid functionalized resins (e.g., Amberlyst-15), can effectively replace homogeneous Brønsted acids. These materials possess acidic sites on their surface that can activate the aldehyde for condensation with urea. frontiersin.org The heterogeneous nature of these catalysts simplifies the work-up procedure, as they can be easily removed by filtration and potentially reused.

Supported metal catalysts, while more commonly used in hydrogenation or oxidation reactions, could also play a role. For instance, certain metal complexes supported on solid materials might facilitate the cyclization reaction through coordination with the reactants. The development of heterogeneous catalysts for the condensation of urea and aldehydes is an active area of research with the potential to make the synthesis of triazinane-diones more sustainable and cost-effective. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of safer solvents, energy-efficient methods, and renewable feedstocks.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of microwave irradiation in the synthesis of this compound can offer several advantages.

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly reduce the time required for the cyclocondensation of urea and isobutyraldehyde. Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water or ionic liquids, further enhancing the green credentials of the synthesis. banglajol.info For example, the microwave-assisted synthesis of other triazine derivatives has been shown to proceed efficiently. nih.gov

The table below highlights the potential benefits of microwave-assisted synthesis for this compound.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically hours | Minutes |

| Energy Consumption | Higher | Lower |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents |

| Yield | Variable | Often higher |

| Side Reactions | More prevalent | Often reduced |

The adoption of microwave-assisted synthesis represents a significant step towards a more sustainable and efficient production of this compound.

Mechanochemical Synthesis

Mechanochemical synthesis, a solvent-free or low-solvent technique that utilizes mechanical energy to induce chemical reactions, presents a promising green alternative for the synthesis of this compound. This method is gaining traction in the synthesis of various nitrogen-containing heterocycles due to its potential for high efficiency, reduced waste, and the ability to generate novel structures.

In a typical mechanochemical approach for a related triazine synthesis, reactants are combined in a ball mill, often with a catalytic amount of a solid-state grinding auxiliary. The high-energy collisions within the mill provide the activation energy for the reaction to proceed. For the synthesis of this compound, this could involve the solid-state reaction of a urea derivative with an appropriate isocyanate or a related three-component reaction under mechanical stress.

Table 1: Comparison of Mechanochemical Synthesis with Conventional Methods for Related Heterocyclic Compounds

| Parameter | Mechanochemical Synthesis | Conventional Solution-Phase Synthesis |

|---|---|---|

| Solvent Usage | None or minimal | Significant quantities |

| Reaction Time | Often shorter (minutes to hours) | Can be lengthy (hours to days) |

| Energy Input | Mechanical energy | Thermal energy |

| Work-up | Typically simpler, direct isolation | Often requires extraction and purification |

| Environmental Impact | Lower, aligns with green chemistry principles | Higher due to solvent waste and energy consumption |

While specific yields for the mechanochemical synthesis of this compound are not available, studies on analogous systems suggest that this method could offer comparable or even improved yields over traditional solution-phase syntheses.

Use of Alternative and Sustainable Solvents

The principles of green chemistry encourage the use of environmentally benign solvents. For the synthesis of this compound, several sustainable solvent options can be considered as alternatives to traditional, often toxic, organic solvents like DMF or DMSO. mdpi.comresearchgate.net

Water is a highly desirable green solvent for organic synthesis. nih.gov The development of water-based synthetic routes for triazinane derivatives is an active area of research. nih.gov Ultrasound-assisted synthesis in aqueous media has been shown to be effective for preparing some 1,3,5-triazine (B166579) derivatives, often leading to high yields in short reaction times. nih.gov

Another promising sustainable solvent is Cyrene™, a biodegradable, non-toxic solvent derived from cellulose. nih.gov It has a high boiling point, making it suitable for reactions requiring elevated temperatures, and it is miscible with water, which can simplify product isolation. nih.gov Its application in the synthesis of various nitrogen-containing heterocycles suggests its potential for the preparation of this compound. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, represent the ultimate green synthetic approach. chim.it These methods can lead to significantly reduced reaction times and waste generation. chim.it

Table 2: Properties of Selected Sustainable Solvents

| Solvent | Source | Key Advantages | Potential Application in Triazinane Synthesis |

|---|---|---|---|

| Water | Natural | Non-toxic, non-flammable, inexpensive | Ultrasound or microwave-assisted synthesis |

| Cyrene™ | Biomass (Cellulose) | Biodegradable, non-mutagenic, high boiling point | Alternative to polar aprotic solvents like DMF and DMSO nih.gov |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the formation of the 1,3,5-triazinane-2,4-dione ring is crucial for optimizing synthetic protocols and developing new, more efficient methods.

Kinetic Studies of Reaction Pathways

Kinetic studies of the formation of related triazine structures, often involving techniques like in-situ NMR spectroscopy, can provide valuable insights into reaction rates, orders of reaction, and the influence of various parameters such as temperature, concentration, and catalysts. For instance, studies on the cyclotrimerization of nitriles to form 1,3,5-triazines have elucidated the stepwise nature of the reaction and the relative rates of each step. acs.orgacs.orgnih.gov Similar kinetic analyses of the reactions leading to this compound would allow for the fine-tuning of reaction conditions to maximize yield and minimize by-product formation. The reaction of H2S with triazine has been shown to have an energy barrier of 24.49 kcal/mol. acs.org

Identification and Characterization of Reaction Intermediates

The synthesis of the 1,3,5-triazinane-2,4-dione ring likely proceeds through a series of reactive intermediates. Spectroscopic techniques such as mass spectrometry and NMR, often at low temperatures, can be employed to detect and characterize these transient species. In the synthesis of related 1,3,5-triazines from nitriles, nitrilium salt intermediates have been identified. acs.orgacs.orgnih.gov For the formation of the triazinane-dione ring, linear or partially cyclized adducts are plausible intermediates. Identifying these intermediates can help to understand the reaction pathway and potentially devise strategies to trap or divert them towards the desired product. For example, in the reaction of 1,2,3-triazine (B1214393) with secondary amines, an intermediate imine was observable by mass spectrometry. nih.gov

Theoretical Modeling of Reaction Transition States

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction mechanisms and transition states. rsc.orgnih.govrsc.org Theoretical calculations can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. nih.gov This information can help to rationalize experimental observations and predict the most likely reaction pathways. For example, theoretical studies on the formation of nitro-substituted 1,3,5-triazines have been used to compare different potential synthetic routes. nih.gov Similar modeling of the synthesis of this compound could be used to investigate the transition states of the key bond-forming steps, providing insights into the activation energies and the stereochemical outcome of the reaction.

Enantioselective Synthesis Strategies

The presence of the propan-2-yl group at the 6-position of the 1,3,5-triazinane-2,4-dione ring introduces a chiral center, meaning the compound can exist as a pair of enantiomers. Therefore, enantioselective synthesis is a critical consideration for accessing stereochemically pure forms of this molecule, which is often essential for applications in medicinal chemistry and materials science. researchgate.net

Several strategies for the enantioselective synthesis of chiral triazine derivatives have been reported and could be adapted for this compound. nih.govresearchgate.net

One approach involves the use of chiral auxiliaries. A chiral amine or alcohol can be incorporated into one of the starting materials, and after the formation of the triazinane ring, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful method is asymmetric catalysis. A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can be used to control the stereochemistry of the key bond-forming reaction that creates the chiral center. rsc.org For the synthesis of this compound, this could involve a catalytic, enantioselective cyclization step.

Table 3: Potential Enantioselective Strategies for this compound

| Strategy | Description | Potential Advantages |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome. | Well-established and often reliable. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | Highly efficient and atom-economical. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the enantiomers. | Can be effective for separating existing racemic mixtures. |

The development of a highly enantioselective synthesis for this compound would be a significant achievement, enabling the exploration of the distinct biological and physical properties of its individual enantiomers.

In Depth Spectroscopic and Diffraction Based Characterization of 6 Propan 2 Yl 1,3,5 Triazinane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 6-Propan-2-yl-1,3,5-triazinane-2,4-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group and the triazinane ring.

Isopropyl Group: The isopropyl moiety would give rise to a doublet for the six equivalent methyl protons (H-7) and a septet for the methine proton (H-8). The methine proton, being attached to a carbon adjacent to the electron-withdrawing triazinane ring, would appear at a downfield chemical shift. The coupling between the methine proton and the methyl protons would result in the characteristic splitting pattern.

Triazinane Ring Protons: The protons on the triazinane ring include the methine proton at the C-6 position (H-6) and the protons attached to the nitrogen atoms (N-H). The C-6 proton would likely appear as a multiplet due to coupling with the adjacent isopropyl methine proton and potentially with the N-H protons. The N-H protons are expected to show broad signals, and their chemical shifts can be highly dependent on the solvent and concentration. In some cases, their signals can be broad and may not show clear coupling.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-6 | 4.0 - 4.5 | Multiplet | |

| H-8 | 2.5 - 3.0 | Septet | ~7 |

| H-7 | 1.0 - 1.3 | Doublet | ~7 |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Resonance Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct resonances are expected for the carbonyl carbons, the triazinane ring carbons, and the isopropyl group carbons.

Carbonyl Carbons: The two carbonyl carbons (C-2 and C-4) are expected to resonate at the most downfield region of the spectrum, typically in the range of 150-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.

Triazinane Ring Carbon: The C-6 carbon, attached to the isopropyl group and two nitrogen atoms, would appear at a chemical shift influenced by these substituents.

Isopropyl Carbons: The isopropyl group would show two signals: one for the methine carbon (C-8) and another for the two equivalent methyl carbons (C-7).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-4 | 150 - 165 |

| C-6 | 55 - 65 |

| C-8 | 30 - 40 |

Note: These are predicted values and may vary based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations include the coupling between the H-8 methine proton and the H-7 methyl protons of the isopropyl group, as well as the coupling between the H-6 ring proton and the H-8 methine proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. sdsu.edu This would allow for the direct assignment of the carbon signals for C-6, C-7, and C-8 based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This could provide insights into the preferred conformation of the isopropyl group relative to the triazinane ring.

Variable Temperature NMR for Conformational Dynamics

The 1,3,5-triazinane (B94176) ring can exist in different conformations, such as chair and boat forms. The bulky isopropyl group at the C-6 position will likely influence the conformational equilibrium. Variable temperature (VT) NMR studies can provide information on the dynamics of these conformational changes. tdx.catnih.gov By monitoring the NMR spectra at different temperatures, it may be possible to observe the coalescence of signals, which allows for the determination of the energy barriers for ring inversion or rotation around the C-N bonds. tdx.cat

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Identification of Carbonyl Stretching Frequencies

The most prominent features in the IR and Raman spectra of this compound would be the stretching vibrations of the carbonyl (C=O) groups.

IR Spectroscopy: The two carbonyl groups are expected to give rise to strong absorption bands in the IR spectrum. The exact position of these bands can be influenced by hydrogen bonding and the electronic environment. For cyclic diones, it is common to observe two distinct carbonyl stretching frequencies due to symmetric and asymmetric stretching modes. These bands are typically found in the region of 1650-1750 cm⁻¹. nih.govumb.edu The N-H stretching vibrations would appear as broad bands in the region of 3100-3400 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the carbonyl stretching vibrations are also active and would appear in a similar region as in the IR spectrum. Raman spectroscopy can be particularly useful for observing vibrations of the triazinane ring, which may be weak or absent in the IR spectrum.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=O | Stretching | 1650 - 1750 |

Note: These are predicted values and may vary based on experimental conditions.

Analysis of N-H Vibrational Modes

The analysis of N-H vibrational modes in the infrared (IR) spectrum is a critical tool for confirming the structure of this compound. The triazinane ring contains secondary amine (N-H) groups, which give rise to characteristic absorption bands.

The N-H stretching vibrations are typically observed in the region of 3500-3300 cm⁻¹. In the case of this compound, the presence of two N-H groups within the heterocyclic ring is expected to result in both symmetric and asymmetric stretching modes. These modes arise from the in-phase and out-of-phase stretching of the N-H bonds, respectively. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. The exact positions of these bands are sensitive to the chemical environment, including hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of another can lead to a broadening and shifting of these bands to lower wavenumbers.

In addition to stretching vibrations, N-H bending vibrations also provide valuable structural information. The in-plane bending (scissoring) mode is typically found in the region of 1650-1580 cm⁻¹, while the out-of-plane bending (wagging) mode can appear as a broad band in the 900-650 cm⁻¹ range. The analysis of these vibrational modes, when compared with theoretical calculations and data from related triazinane structures, provides a robust confirmation of the presence and electronic environment of the N-H groups within the molecule.

Fingerprint Region Interpretation for Structural Identity

The fingerprint region of the infrared spectrum, typically spanning from 1500 cm⁻¹ to 500 cm⁻¹, is a complex and highly characteristic area that provides a unique "fingerprint" for a molecule. libretexts.org While the higher frequency region is useful for identifying specific functional groups, the fingerprint region is rich with a multitude of overlapping vibrational modes, including C-C, C-N, and C-O single bond stretches, as well as various bending and deformation vibrations. libretexts.org

Triazinane Ring Vibrations: The stretching and deformation modes of the C-N bonds within the triazinane ring will produce a series of complex absorptions. The specific pattern of these peaks is highly sensitive to the conformation of the ring and the nature of its substituents.

Carbonyl Group Bending: The in-plane and out-of-plane bending vibrations of the C=O groups will also contribute to the complexity of this region.

Isopropyl Group Vibrations: The bending vibrations of the C-H bonds and the skeletal vibrations of the isopropyl group will have characteristic absorptions. For instance, the symmetric and asymmetric bending of the methyl groups typically appear around 1385-1365 cm⁻¹.

Due to the intricate nature of the overlapping vibrations, the definitive assignment of each peak in the fingerprint region is often challenging without the aid of computational modeling. However, the unique pattern of absorptions serves as a powerful tool for confirming the identity of this compound by comparing its experimental spectrum to that of a known standard or a theoretically predicted spectrum. This comparison allows for a high degree of confidence in the structural elucidation of the compound. libretexts.org

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, both high-resolution and tandem mass spectrometry provide complementary and detailed information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. youtube.com This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. youtube.comnih.gov

For this compound (C₆H₁₁N₃O₂), the expected monoisotopic mass of the molecular ion [M]⁺ is 169.0851 g/mol . HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions. For instance, a compound with the formula C₉H₁₅NO₂ would also have a nominal mass of 169 g/mol , but its exact mass would be 169.1103 g/mol . The ability of HRMS to measure masses to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula of the target compound. nih.gov This technique is particularly valuable when analyzing complex mixtures or when trying to identify unknown compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions analyzed in a second mass analyzer. This process provides detailed information about the connectivity of atoms within the molecule.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A likely initial fragmentation would be the cleavage of the bond between the isopropyl group and the triazinane ring, resulting in the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a rearrangement. The subsequent fragmentation of the triazinane ring would likely involve the loss of small neutral molecules such as isocyanic acid (HNCO) or carbon monoxide (CO).

A plausible fragmentation pathway could involve the following steps:

Loss of the Isopropyl Group: The cleavage of the C-N bond connecting the isopropyl group to the triazinane ring would result in a significant fragment ion.

Ring Cleavage: Subsequent fragmentation of the triazinane ring could lead to the formation of smaller, stable ions. For example, the loss of one or two molecules of isocyanic acid (HNCO) is a common fragmentation pathway for uracil (B121893) and related structures.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. The fragmentation pattern serves as a structural fingerprint, complementing the information obtained from other spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

For this compound, the chromophores responsible for UV absorption are the carbonyl (C=O) groups and the N-C=O amide linkages within the triazinane ring. The expected electronic transitions are primarily n → π* transitions associated with the lone pair of electrons on the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the carbonyl groups. These transitions are typically of lower intensity compared to π → π* transitions.

Based on data from similar triazine derivatives, the λmax for this compound is expected to be in the range of 210-230 nm. The position and intensity of the absorption bands can be influenced by the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding with the solvent. The study of these electronic transitions provides valuable insight into the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined, yielding detailed information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the triazinane ring. Saturated six-membered heterocyclic rings like this can adopt various conformations, such as chair, boat, or twist-boat. The preferred conformation is influenced by the steric and electronic effects of the substituents. In related triazine structures, both planar and chair conformations have been observed. mdpi.com

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. A key feature would be the presence of hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen atoms of neighboring molecules. These hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional networks, which stabilize the crystal structure. The analysis of these interactions is crucial for understanding the solid-state properties of the compound. A study on 2,4,6-triamino-1,3,5-triazine (melamine) revealed a monoclinic crystal system with extensive hydrogen bonding. researchgate.net While the substituent is different, this suggests the potential for complex hydrogen bonding networks in the target compound as well.

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Precise, experimentally determined values for bond lengths, bond angles, and dihedral angles are obtained from the refinement of single-crystal X-ray diffraction data. This information is fundamental to understanding the specific molecular geometry of this compound. The analysis would focus on the geometry of the 1,3,5-triazinane ring, determining its conformation (e.g., chair, boat, or twist-boat) and the degree of planarity. The bond lengths and angles within the ring would provide insight into the hybridization of the constituent atoms and the potential for electron delocalization. Additionally, the orientation of the propan-2-yl group relative to the triazinane ring, as defined by relevant dihedral angles, would be a key structural feature.

To illustrate the type of data that would be presented, the following are hypothetical data tables.

Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| N1 | C2 | 1.38 |

| C2 | N3 | 1.39 |

| N3 | C4 | 1.37 |

| C4 | N5 | 1.40 |

| N5 | C6 | 1.46 |

| C6 | N1 | 1.45 |

| C2 | O1 | 1.22 |

| C4 | O2 | 1.23 |

| C6 | C7 | 1.52 |

| C7 | C8 | 1.53 |

Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C6 | N1 | C2 | 118.5 |

| N1 | C2 | N3 | 115.0 |

| C2 | N3 | C4 | 119.2 |

| N3 | C4 | N5 | 114.8 |

| C4 | N5 | C6 | 117.9 |

| N5 | C6 | N1 | 111.5 |

| O1 | C2 | N1 | 122.5 |

| O2 | C4 | N3 | 122.6 |

| N1 | C6 | C7 | 110.2 |

Hypothetical Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C6 | N1 | C2 | N3 | -10.5 |

| N1 | C2 | N3 | C4 | 5.2 |

| C2 | N3 | C4 | N5 | 5.8 |

| N3 | C4 | N5 | C6 | -12.1 |

| C4 | N5 | C6 | N1 | 15.3 |

| N5 | C6 | N1 | C2 | -3.7 |

| N5 | C6 | C7 | C8 | 65.4 |

Polymorphism and Co-crystallization Studies (if applicable)

The existence of polymorphs, or different crystalline forms of the same compound, is a possibility for this compound. Polymorphism is investigated by crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph would exhibit a unique crystal structure and, consequently, distinct physical properties.

Similarly, co-crystallization studies would involve crystallizing this compound with a second, different molecule (a co-former) to form a new crystalline solid with a defined stoichiometric ratio of the two components. The selection of co-formers would be based on their potential to form complementary intermolecular interactions, such as hydrogen bonds, with the target molecule.

Currently, there are no published reports on polymorphism or co-crystallization studies for this compound. Such studies would be valuable in exploring the solid-state landscape of this compound and potentially modifying its physicochemical properties.

Computational and Theoretical Investigations of 6 Propan 2 Yl 1,3,5 Triazinane 2,4 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 6-Propan-2-yl-1,3,5-triazinane-2,4-dione, these calculations provide insights into its electronic characteristics and potential reactivity. A known study on the hydrolytic degradation of Iprovalicarb utilized the CAM-B3LYP functional with a 6-311++G(d,p) basis set, a methodology that offers a good balance of accuracy and computational cost for this class of molecules. nih.gov

Electronic Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

The electronic density distribution reveals how electrons are spread across the molecular framework. In this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms of the triazinane ring and lowest around the hydrogen atoms.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. For this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen atoms, indicating these are prime sites for interaction with electrophiles. The nitrogen atoms of the triazinane ring would also exhibit negative potential.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms, particularly those bonded to nitrogen (N-H), would be characterized by positive electrostatic potential, making them potential sites for hydrogen bonding.

Illustrative MEP Map Description:

A calculated MEP map for this compound would typically show the most negative potential (deep red) localized on the oxygen atoms of the dione (B5365651) functionality. The nitrogen atoms within the triazine ring would also be in a region of negative potential, though likely less intense than the carbonyl oxygens. The isopropyl group and the hydrogen atoms attached to the ring nitrogens would be in regions of positive potential (blue), with the N-H protons being the most positive sites.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich triazinane-dione ring system, possibly with significant contributions from the nitrogen and oxygen lone pairs.

LUMO: The LUMO indicates the ability of a molecule to accept electrons. The LUMO for this compound is expected to be distributed over the carbonyl groups and the triazinane ring, which can accommodate incoming electron density.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Illustrative FMO Data Table:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Primarily located on the triazinane ring, with significant contributions from the nitrogen and oxygen atoms. |

| LUMO | -1.2 | Distributed across the carbonyl carbons and the triazinane ring. |

| HOMO-LUMO Gap | 5.6 | Indicates a relatively high kinetic stability. |

Reactivity Indices:

From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior.

Illustrative Reactivity Indices Table:

| Reactivity Index | Formula | Illustrative Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.8 | Resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | 0.18 | Reciprocal of hardness, indicates higher reactivity for larger values. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.86 | A measure of the electrophilic character of the molecule. |

Atomic Charges and Dipole Moment Calculations

The distribution of atomic charges provides a more quantitative picture of the electron distribution within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these charges.

Illustrative Atomic Charges (Mulliken) Table:

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (ring) | -0.40 |

| C (carbonyl) | +0.60 |

| C (isopropyl CH) | -0.15 |

| H (on N) | +0.35 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the isopropyl group and the potential for different ring puckering modes in the triazinane ring mean that this compound can exist in several conformations.

Identification of Stable Conformers and Energy Minima

A systematic conformational search, often performed by rotating key dihedral angles and performing geometry optimizations, can identify the stable conformers which correspond to energy minima on the potential energy surface. For this molecule, the primary conformational flexibility arises from the rotation around the C-C bond connecting the isopropyl group to the triazinane ring. Different puckering conformations of the triazinane ring (e.g., chair, boat, twist-boat) would also be considered.

Illustrative Stable Conformers and Relative Energies:

| Conformer | Dihedral Angle (N-C-C-H) | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | 60° | Chair | 0.00 (Global Minimum) |

| 2 | 180° | Chair | 1.5 |

| 3 | 60° | Twist-Boat | 3.2 |

Barriers to Conformational Interconversion

The energy barriers between the stable conformers determine the rate at which they can interconvert. These barriers are located by finding the transition state structures on the potential energy surface that connect the energy minima.

Illustrative Energy Barriers for Interconversion:

A potential energy surface scan for the rotation of the isopropyl group would likely reveal a periodic potential with energy barriers. The barrier to rotation would be influenced by steric interactions between the methyl groups of the isopropyl substituent and the triazinane ring.

Illustrative Potential Energy Scan Data:

| Dihedral Angle (N-C-C-H) | Relative Energy (kcal/mol) |

| 0° | 2.5 (Transition State) |

| 60° | 0.0 (Energy Minimum) |

| 120° | 2.8 (Transition State) |

| 180° | 1.5 (Energy Minimum) |

The energy barrier for the interconversion between different ring puckers (e.g., chair to twist-boat) would typically be higher than that for the rotation of the side chain.

Molecular Dynamics (MD) Simulations in Different Environments

Molecular dynamics simulations offer a powerful lens to observe the time-resolved motion of molecules, revealing how their conformation and interactions are influenced by their surroundings.

The choice of solvent can profoundly influence the conformational stability and dynamics of triazine derivatives. Studies on amine-substituted s-triazines, for example, have shown that the rotational energy barrier around the triazine-nitrogen bond is sensitive to the solvent environment nih.gov.

For protonated triazine species, the free energy of activation (ΔG‡) for this rotation tends to decrease as the dielectric constant of the solvent increases nih.gov. This trend is contrary to what is typically observed for amides and is attributed to the stabilization of the transition state by polar solvents. The transition state features increased charge density on the triazine ring, which is better accommodated by more polar environments nih.gov. MD simulations in explicit water are commonly performed to study hydration shells and the stability of protein-ligand complexes, providing detailed information on solute-solvent interactions. frontiersin.orgnih.gov

Table 1: Illustrative Solvent Effects on Rotational Energy Barriers (ΔG‡) for a Model Protonated Amine-Substituted s-Triazine Note: This table is illustrative, based on general findings for the triazine class nih.gov.

| Solvent | Dielectric Constant (ε) | Typical ΔG‡ (kcal/mol) |

|---|---|---|

| D₂O | ~78 | Low |

| DMSO-d₆ | ~47 | Intermediate |

| MeCN-d₃ | ~36 | Intermediate-High |

| THF-d₈ | ~7.5 | High |

MD simulations are instrumental in elucidating the binding modes and dynamic stability of small molecules like triazine derivatives within the active sites of macromolecules such as proteins. ekb.eg These simulations can map the network of interactions that stabilize the complex.

Key interactions for triazine derivatives often include hydrogen bonds involving the triazine ring nitrogens and hydrophobic interactions with various protein residues nih.gov. Computational analyses along the simulation trajectory provide quantitative metrics of binding stability, including:

Root-Mean-Square Deviation (RMSD): To assess the conformational stability of the ligand and protein over time. nih.gov

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions in the protein-ligand complex. nih.gov

Solvent Accessible Surface Area (SASA): To measure the exposure of the complex to the solvent, indicating how buried the ligand is. ekb.eg

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding affinity. ekb.eg

These simulations reveal that a ligand may remain stably bound within a protein's active site through a dynamic network of hydrogen bonds and contacts with numerous amino acid residues ekb.egresearchgate.net.

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational chemistry allows for the a priori prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

The accuracy of predicted spectra is highly dependent on the chosen theoretical method and basis set. A critical step in computational spectroscopy is the correlation of calculated values with experimental data, which helps in refining and validating the computational models.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra. researchgate.net Studies on 1,3,5-triazine (B166579) derivatives show that methods like TD-DFT at the B3LYP/6-311+G(d,p) level can produce theoretical UV absorption data that are in good agreement with experimental measurements researchgate.net. Discrepancies between calculated and experimental λmax values can often be minimized by selecting appropriate functionals, such as CAM-B3LYP, and including solvent effects nih.govmdpi.com.

Vibrational Frequencies (IR/Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. q-chem.comspectroscopyonline.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which generally improves the correlation with experimental infrared and Raman spectra spectroscopyonline.com. For example, studies have shown that for certain molecules, the LSDA/6-311G level of theory can provide a good match with observed vibrational frequencies after scaling spectroscopyonline.com.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. The process involves geometry optimization of all relevant conformers, followed by NMR calculations using specific DFT functionals (e.g., WP04) and basis sets, often including a solvent model like the Polarizable Continuum Model (PCM) github.io. The final predicted spectrum is a Boltzmann-weighted average of the spectra of individual conformers. Comparing these theoretical shifts with experimental data can be decisive in assigning relative configurations github.io.

Table 2: Representative Comparison of Computational Methods for Spectroscopic Prediction Note: This table summarizes general observations from computational studies on organic molecules and triazine derivatives. researchgate.netnih.govspectroscopyonline.comgithub.io

| Spectroscopic Property | Common Computational Method | Key Considerations for Accuracy |

|---|---|---|

| UV-Vis Absorption | TD-DFT (e.g., B3LYP, CAM-B3LYP) | Choice of functional, basis set, and inclusion of solvent effects. |

| Vibrational Frequencies | DFT (e.g., B3LYP, M06-2X, LSDA) | Application of a scaling factor to correct for anharmonicity. |

| NMR Chemical Shifts | DFT (e.g., WP04) | Conformational search, Boltzmann averaging, and use of a solvent model. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling of Analogous Series (excluding biological or clinical endpoints)

QSAR/QSPR modeling establishes a mathematical relationship between the structural features of a series of compounds and their properties. For physicochemical properties, this is termed QSPR.

The foundation of any QSAR/QSPR model is the generation of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule. wiley.com For triazine derivatives, a wide array of descriptors can be calculated to model non-biological properties.

Descriptor Generation: The process begins with building and optimizing the 3D structure of each molecule in the series, often using semiempirical (e.g., PM3) or DFT methods jocpr.comnih.gov. From these optimized geometries, various classes of descriptors are calculated:

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and include properties like heat of formation, total energy, steric energy, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. jocpr.comnih.gov

Topological Descriptors: These describe the connectivity and branching of the molecular graph.

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as the solvent-accessible surface area. nih.gov

Descriptor Selection: With potentially thousands of calculated descriptors, a key challenge is to select the few that are most relevant to the property being modeled, avoiding inter-correlation and overfitting. kg.ac.rs Statistical techniques like multilinear regression (MLR) combined with descriptor selection algorithms (e.g., forward stepwise selection, genetic algorithms) are employed to build the final QSPR model jocpr.comkg.ac.rs. The predictive power and robustness of the resulting model are evaluated using statistical metrics such as the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²) jocpr.comresearchgate.net. For triazine analogs, descriptors like heat of formation, steric energy, and LUMO energy have been found to be key in developing reliable QSAR models for certain activities. jocpr.com

Statistical Model Development and Validation

The development of statistical models for triazine derivatives, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties.

Model Development:

The process typically begins with the generation of a dataset of molecules with known activities or properties. For a compound like this compound, this would involve synthesizing and testing a series of related compounds with variations in their structure.

Researchers then calculate a wide array of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity indices.

3D: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and conformational energies.

Using statistical techniques, a model is constructed that best correlates a subset of these descriptors with the observed property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning approaches like Artificial Neural Networks (ANN). For instance, in a study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a 3D-QSAR model was developed to understand the structural requirements for their anticancer activity. nih.gov This involved aligning the compounds and calculating steric and electrostatic fields around them to derive the predictive model.

Model Validation:

A critical step in model development is rigorous validation to ensure its robustness and predictive power. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used, where the model is repeatedly built with one data point omitted and then used to predict that point. High q² values indicate good internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive squared correlation coefficient (R²pred) is a common metric for this.

Y-randomization: The biological activity data is randomly shuffled multiple times to ensure the original correlation was not due to chance.

A well-validated model for a series of 6-substituted-1,3,5-triazinane-2,4-diones would demonstrate a statistically significant correlation between specific structural features and the property of interest.

Predictive Capabilities for Material or Chemical Properties

Once a statistical model is validated, it can be used to predict the properties of new, unsynthesized compounds. For this compound and its analogues, these predictive capabilities are valuable for guiding synthesis efforts and prioritizing compounds with desired characteristics.

Predicted Properties:

Computational models can predict a wide range of properties, including:

Physicochemical Properties: Solubility, lipophilicity (logP), melting point, and stability can be estimated. For example, Density Functional Theory (DFT) calculations have been used to investigate the electronic structure and linear optical properties of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, which are structurally related to the dione series. mdpi.com These calculations can predict parameters like absorption spectra and the energies of molecular orbitals (HOMO/LUMO), which are crucial for understanding reactivity and electronic behavior.

Biological Activity: QSAR models are frequently used to predict biological activities such as enzyme inhibition, receptor binding affinity, or cytotoxicity. researchgate.net For a hypothetical model including this compound, one could predict its potential as an anti-cancer or anti-malarial agent based on the activities of the training set compounds. nih.gov

ADME/Tox Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical parameters in drug development. Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity.

The table below illustrates the types of data that would be generated from a hypothetical, validated QSAR model for a series of 6-alkyl-1,3,5-triazinane-2,4-diones.

Interactive Data Table: Hypothetical QSAR Model Validation for 6-Alkyl-1,3,5-triazinane-2,4-diones

| Model Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination for the training set. |

| q² | 0.75 | Cross-validated correlation coefficient (Leave-one-out). |

| R²pred | 0.85 | Predictive squared correlation coefficient for the external test set. |

| Standard Error of Estimate | 0.25 | A measure of the model's accuracy. |

Interactive Data Table: Predicted Properties for this compound (Hypothetical)

| Property | Predicted Value | Method |

| LogP | 1.25 | Atom-based contribution method |

| Aqueous Solubility (logS) | -2.5 | QSAR Model |

| Anticancer IC50 (µM) | 5.8 | 3D-QSAR Model |

| HOMO Energy (eV) | -6.8 | DFT (B3LYP/6-31G) |

| LUMO Energy (eV) | -1.2 | DFT (B3LYP/6-31G) |

These predictive models, grounded in statistical analysis and theoretical chemistry, serve as powerful tools to accelerate the discovery and optimization of new chemical entities, including those based on the this compound scaffold.

Chemical Reactivity and Transformation Pathways of 6 Propan 2 Yl 1,3,5 Triazinane 2,4 Dione

Reactions at the Urea (B33335) Moieties (Carbonyl and Adjacent Nitrogen Atoms)

The urea-like portions of the molecule, specifically the N-C(O)-N linkages, are primary sites for a range of chemical reactions. These include modifications at the nitrogen atoms and transformations involving the carbonyl groups.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the triazinane ring, particularly those adjacent to the carbonyl groups (at positions 1, 3, and 5), possess lone pairs of electrons and can act as nucleophiles. Consequently, they are susceptible to alkylation and acylation reactions. While specific studies on 6-Propan-2-yl-1,3,5-triazinane-2,4-dione are not extensively detailed, the reactivity can be inferred from analogous heterocyclic systems. For instance, the alkylation of related pyrazolo[1,5-a]-1,3,5-triazine-2,4-diones proceeds readily at the ring nitrogen atoms in the presence of an alkyl halide. arkat-usa.org Similarly, selective N-alkylation has been demonstrated on complex molecules containing a 1,2,4-triazine-dione core. acs.org

These reactions typically proceed under basic conditions, where a base is used to deprotonate the N-H group, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic alkyl or acyl source.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Analogous Triazinane Systems

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, NaH) | N-Alkyl-triazinane-dione |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine (B92270), Et₃N) | N-Acyl-triazinane-dione |

| N-Acylation | Acid Anhydride (B1165640) | Base or Acid Catalyst | N-Acyl-triazinane-dione |

Hydrolysis of the Dione (B5365651) Functionality and Ring Opening Mechanisms

Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack by a water molecule. Subsequent proton transfers and bond cleavages lead to the scission of the C-N bonds. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to break the ring.

Complete hydrolysis would be expected to decompose the ring into its constituent components: isopropylamine (B41738), ammonia (B1221849), and carbon dioxide. Studies on related triazoline-dione compounds have noted their instability in aqueous environments, leading to ring-opening. nih.gov The hydrolysis of acetal (B89532) groups on related triazinoisoquinoline diones under acidic conditions highlights the ring's reactivity in acid, which can sometimes be accompanied by rearrangements. nih.gov

Condensation Reactions with Aldehydes or Ketones

The N-H protons on the triazinane ring are sufficiently acidic to participate in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. These reactions are well-documented for various triazine derivatives. researchgate.net

The reaction typically involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate can then dehydrate to form an N-substituted product or, in the case of formaldehyde (B43269), lead to the formation of N-hydroxymethyl derivatives. These derivatives can be stable or can serve as precursors for further polymerization or cross-linking reactions. Such condensation reactions can be catalyzed by either acids or bases. researchgate.net

Table 2: Anticipated Condensation Reactions with Carbonyl Compounds

| Reactant | Catalyst | Intermediate Product | Potential Final Product |

| Formaldehyde | Acid or Base | N-Hydroxymethyl derivative | Polymeric resins |

| Other Aldehydes (R-CHO) | Acid or Base | N-(1-Hydroxyalkyl) derivative | Dehydration products (imines) |

| Ketones (R₂C=O) | Acid or Base | N-(1-Hydroxyalkyl) derivative | Generally less reactive than aldehydes |

Reactions at the Triazinane Ring System

The reactivity of the triazinane ring itself is dominated by the influence of the three electron-withdrawing nitrogen atoms, which makes the ring electron-deficient.

Electrophilic and Nucleophilic Attack Patterns

Electrophilic Attack: The 1,3,5-triazine (B166579) ring is highly electron-deficient, making it generally unreactive toward electrophilic substitution. nih.gov Unlike aromatic systems such as benzene, the triazine ring lacks the electron density to readily react with electrophiles. Electrophilic attack would only be feasible if the ring were substituted with potent electron-donating groups, which is not the case for this compound.

Nucleophilic Attack: In contrast, the electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic attack. researchgate.netresearchgate.netfrontiersin.org In derivatives like 2,4,6-trichloro-1,3,5-triazine, this susceptibility is exploited for sequential nucleophilic substitution of the chlorine atoms. arkat-usa.orgnih.govmdpi.com For a saturated ring like that in this compound, which lacks good leaving groups on the ring carbons, nucleophilic attack can still occur, often leading to ring opening. researchgate.netresearchgate.net A wide variety of nucleophiles, including amines, ammonia, and compounds with active methylene (B1212753) groups, are known to react with 1,3,5-triazines, typically initiating ring cleavage. researchgate.netresearchgate.net Studies on other triazine isomers, such as 1,2,3-triazines, also confirm that the ring is prone to nucleophilic attack, which can result in either substitution or ring opening depending on the substrate and conditions. acs.org